![molecular formula C18H9BrClF3N4S B2358132 (2E)-[4-(4-bromofenil)-1,3-tiazol-2-il]{2-[2-cloro-5-(trifluorometil)fenil]hidrazinilideno}etanonirilo CAS No. 477286-84-3](/img/structure/B2358132.png)
(2E)-[4-(4-bromofenil)-1,3-tiazol-2-il]{2-[2-cloro-5-(trifluorometil)fenil]hidrazinilideno}etanonirilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-[4-(4-bromophenyl)-1,3-thiazol-2-yl]{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}ethanenitrile is a useful research compound. Its molecular formula is C18H9BrClF3N4S and its molecular weight is 485.71. The purity is usually 95%.
BenchChem offers high-quality (2E)-[4-(4-bromophenyl)-1,3-thiazol-2-yl]{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}ethanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-[4-(4-bromophenyl)-1,3-thiazol-2-yl]{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}ethanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
Compuestos con estructuras similares han mostrado una prometedora actividad antimicrobiana . Han sido efectivos contra especies bacterianas tanto Gram-positivas como Gram-negativas . Esto sugiere que nuestro compuesto podría usarse potencialmente en el desarrollo de nuevos agentes antimicrobianos.
Agentes Antiproliferativos
Estos compuestos también se han estudiado por sus efectos antiproliferativos . Específicamente, han mostrado actividad contra la línea celular de adenocarcinoma de mama humana positiva para el receptor de estrógeno (MCF7) . Esto indica un posible uso en el tratamiento del cáncer, particularmente para ciertos tipos de cáncer de mama.
Actividad Antifúngica
Compuestos similares han demostrado propiedades antifúngicas . Esto sugiere una posible aplicación en el tratamiento de infecciones fúngicas.
Actividad Antiparasitaria
Hay evidencia que sugiere que estos compuestos podrían tener propiedades antiparasitarias . Esto podría hacerlos útiles en el tratamiento de infecciones parasitarias.
Actividad Antiinflamatoria
Compuestos con estructuras similares han mostrado actividad antiinflamatoria . Esto sugiere un posible uso en el tratamiento de afecciones inflamatorias.
Actividad Antidepresiva
También hay evidencia que sugiere que estos compuestos podrían tener propiedades antidepresivas . Esto podría conducir potencialmente a su uso en el tratamiento de la depresión.
Propiedades
IUPAC Name |
(2E)-4-(4-bromophenyl)-N-[2-chloro-5-(trifluoromethyl)anilino]-1,3-thiazole-2-carboximidoyl cyanide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9BrClF3N4S/c19-12-4-1-10(2-5-12)16-9-28-17(25-16)15(8-24)27-26-14-7-11(18(21,22)23)3-6-13(14)20/h1-7,9,26H/b27-15+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIWGEYTHGJQGZ-JFLMPSFJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C(=NNC3=C(C=CC(=C3)C(F)(F)F)Cl)C#N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CSC(=N2)/C(=N/NC3=C(C=CC(=C3)C(F)(F)F)Cl)/C#N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9BrClF3N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-mercapto-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2358050.png)
![2-Chloro-N-[1-[2-(dimethylamino)-5-fluorophenyl]ethyl]acetamide](/img/structure/B2358051.png)
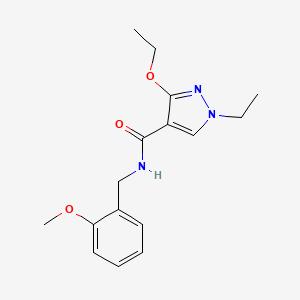
![N-{[(2S,4S)-4-fluoro-1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-2-yl]methyl}-N-methylprop-2-enamide](/img/structure/B2358061.png)
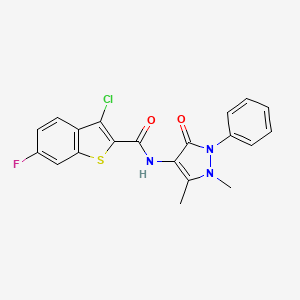
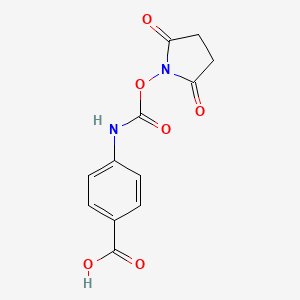
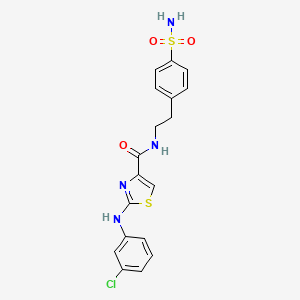
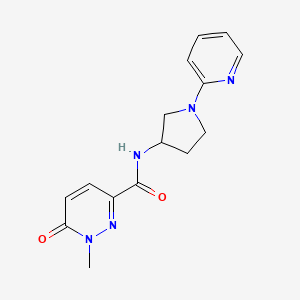
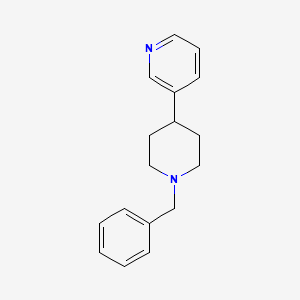

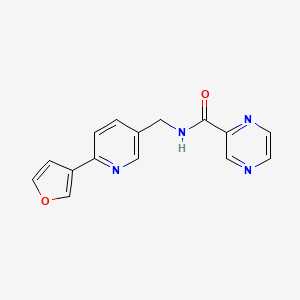
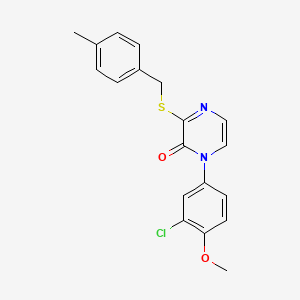
![methyl 5-((8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)methyl)furan-2-carboxylate](/img/structure/B2358072.png)
